molecular formula C25H26N6O6 B560508 4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid CAS No. 1214891-99-2

4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid

Cat. No. B560508
M. Wt: 506.519
InChI Key: UDGUGZTYGWUUSG-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including an azo group (-N=N-), a carboxylic acid group (-COOH), and several methoxy groups (-OCH3). These functional groups could potentially give the compound unique chemical properties, such as the ability to form dyes (azo group) or to participate in acid-base reactions (carboxylic acid group).



Synthesis Analysis

Without specific literature or patents detailing the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis would involve several steps, including the formation of the azo group through a reaction known as azo coupling, and the introduction of the methoxy and carboxylic acid groups through appropriate substitution reactions.



Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a long carbon chain (butyric acid part), off of which is attached a phenyl ring. This phenyl ring is further substituted with a methoxy group and an azo group, the latter of which is connected to another phenyl ring substituted with a nitro group and a methoxy group.



Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo specific types of chemical reactions. For example, the azo group can undergo reduction reactions to form amines, and the carboxylic acid group can participate in acid-base reactions and esterification reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxyric acid group could enhance its solubility in water, while the multiple aromatic rings could contribute to its absorption in the UV-visible region of the spectrum.


Scientific Research Applications

Synthesis and Characterization

  • A study demonstrated the synthesis and characterization of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which included the use of similar compounds to 4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid. These compounds exhibited significant antimicrobial and antioxidant activities, suggesting potential applications in these areas (Şener et al., 2017).

Chemical Properties and Synthesis

  • Research on vicinally disubstituted veratrole, which shares structural similarities with the compound , provided insights into its chemical properties and synthesis methods. This research aids in understanding the behavior of such compounds under various chemical conditions (Zakhs et al., 1970).

Application in Langmuir-Blodgett Monolayers

Photorefractive Composite Research

  • The influence of PCBM on the glass transition temperature of Poly(N-Vinylcarbazole)-based photorefractive composites was studied, using a compound similar to 4-[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenylamino]butyric acid. This study provides valuable insights into the material properties relevant for photorefractive applications (Chen et al., 2017).

Anticonvulsant and Neurotoxic Properties

  • Though not directly related to the exact compound, a study on the synthesis and evaluation of N-phenyl derivatives of phthalimide, which includes similar structural elements, offers insights into the anticonvulsant and neurotoxic properties of these types of compounds (Vamecq et al., 2000).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information on its hazards. However, as a general rule, compounds containing azo groups can sometimes be hazardous, as they can break down to form amines, some of which are carcinogenic. Proper safety precautions should be taken when handling this compound.


Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be explored for use in dye synthesis (due to the azo group), as a building block for more complex molecules, or for other applications depending on its specific properties.


properties

IUPAC Name

4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O6/c1-30(14-4-5-25(32)33)19-10-6-17(7-11-19)26-28-21-15-24(37-3)22(16-23(21)36-2)29-27-18-8-12-20(13-9-18)31(34)35/h6-13,15-16H,4-5,14H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGUGZTYGWUUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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